3,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
The compound “3,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is part of a larger pyridazinone structure . Pyridazinones are known for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule . The 2,2-difluoro-1,3-benzodioxole ring system is approximately planar and its mean plane is twisted with respect to the pyrrole ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Metal-assisted Electrocyclic Reactions
Research has shown the potential of compounds related to 3,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide in metal-assisted electrocyclic reactions, which are crucial for the synthesis of complex molecular structures. For instance, metal-assisted reactions involving similar structural motifs have been utilized to create novel compounds with potential applications in material science and catalysis (Pal et al., 2000).
Fluorescence Properties for Biological Applications
Compounds containing the benzamide moiety have been studied for their luminescence properties, making them of interest for applications in biological imaging and organic materials. Benzamides with pyridine and pyridazine rings, when converted into difluoroboronated complexes, exhibit blue fluorescence. This property can be leveraged for developing new fluorescent markers and materials (Yamaji et al., 2017).
Synthesis of Polyamides and Polymers
The reactivity of compounds related to this compound with various amino compounds to produce polyamides and polymers has been demonstrated. These materials are noted for their high thermal stability and potential applications in high-performance materials and engineering (Banihashemi & Eghbali, 1976).
Antimicrobial and Antiproliferative Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antiproliferative activities. This research suggests the potential of such compounds in the development of new therapeutic agents for treating various diseases (Flefel et al., 2018).
Electrophilic Fluorination Agents
The synthesis and application of electrophilic fluorinating agents demonstrate the versatility of compounds with similar structures in facilitating chemical transformations, particularly in introducing fluorine atoms into organic molecules. This aspect is crucial for the development of pharmaceuticals and agrochemicals (Banks & Khazaei, 1990).
Future Directions
The future directions for research on this compound could include further exploration of its pharmacological activities, investigation of its mechanism of action, and optimization of its synthesis process. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to different binding modes to enantioselective proteins .
Biochemical Pathways
The compound may affect various biochemical pathways due to the presence of the pyrrolidine ring. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in bioactive molecules with target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
3,4-difluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O/c22-17-8-5-15(13-18(17)23)21(28)24-16-6-3-14(4-7-16)19-9-10-20(26-25-19)27-11-1-2-12-27/h3-10,13H,1-2,11-12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCVPZDZOUCUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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